

Application Notes and Protocols for Bathophenanthroline-Based Metal Ion Analysis

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Compound of Interest

Compound Name: *Bathophenanthroline*

Cat. No.: B7770734

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Introduction

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a highly sensitive and specific chelating agent for the determination of ferrous iron (Fe^{2+}).^{[1][2][3]} It forms a stable, red-colored complex with Fe^{2+} that can be quantified spectrophotometrically, with a maximum absorbance typically observed between 533 nm and 535 nm.^{[1][4][5]} This method is widely applicable across various sample matrices, including water, biological tissues, and pharmaceutical formulations. For the determination of total iron, a preliminary reduction step is required to convert ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}), commonly achieved using reducing agents such as hydroxylamine or ascorbic acid.^{[2][3][6][7]}

These application notes provide detailed protocols for sample preparation and analysis of different sample types using the **bathophenanthroline** method.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the **bathophenanthroline**-based iron analysis method as reported in various studies.

Table 1: Spectrophotometric and Performance Characteristics

Parameter	Value	Sample Matrix	Reference
Wavelength of Max. Absorbance (λ_{max})	533 nm	Water	[1][4]
Wavelength of Max. Absorbance (λ_{max})	535 nm	Animal Tissues	[5]
Molar Extinction Coefficient	22,400 L mol ⁻¹ cm ⁻¹	Water	[1]
Applicable Concentration Range	40 - 1000 $\mu\text{g/L}$	Water	[4]
Limit of Detection (LOD)	5 $\mu\text{g/L}$	Water	[1]
Limit of Quantification (LOQ)	10 $\mu\text{g/L}$	Water	[1]
Linearity (R^2)	> 0.9992	Water	[1]
Recovery	93.0 - 105.9%	Spiked Water Samples	[1]

Table 2: Interferences and Mitigation

Interfering Ion	Mitigation Strategy	Reference
Manganese, Cadmium, Copper, Zinc, Cobalt, Nickel, Chromium, Ruthenium	pH adjustment to 4.0-4.5 and use of excess bathophenanthroline.[4]	[2][4]
Copper	Addition of thiourea.	[2]
Iron (III)	Masking with complexing agents like nitrilotriacetic acid for Fe(II) determination.	[8]

Experimental Protocols

Protocol 1: Determination of Iron in Water Samples

This protocol is adapted from standard methods for water analysis.[\[4\]](#)

1. Sample Collection and Preservation:

- Collect water samples in accordance with standard practices (e.g., ASTM D3370).
- For total iron analysis, preserve the sample by adding nitric acid (HNO_3) or hydrochloric acid (HCl) to a pH of 2 or less immediately after collection.
- If analyzing for dissolved iron, filter the sample through a 0.45- μm membrane filter before acidification.
- For ferrous iron (Fe^{2+}) analysis, analyze the sample as soon as possible with minimal exposure to atmospheric oxygen.

2. Reagents:

- Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate $[\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$ in deionized water. Add 2.5 mL of concentrated sulfuric acid (H_2SO_4) and dilute to 1 L with deionized water.[\[9\]](#)
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$) in 100 mL of deionized water.
- **Bathophenanthroline** Solution (0.1% w/v): Dissolve 0.1 g of **bathophenanthroline** in 100 mL of ethanol.
- Sodium Acetate Buffer Solution (1.2 M): Dissolve 164 g of anhydrous sodium acetate in deionized water and dilute to 1 L. Adjust pH to 4.0-4.5 with acetic acid.

3. Procedure: a. Pipette 50 mL of the water sample into a 100 mL volumetric flask. b. For Total Iron: Add 1 mL of hydroxylamine hydrochloride solution and mix. Wait for 10 minutes to ensure complete reduction of Fe^{3+} to Fe^{2+} .[\[6\]](#) c. Add 10 mL of sodium acetate buffer solution and mix. d. Add 10 mL of **bathophenanthroline** solution and mix thoroughly. e. Dilute to the 100 mL mark with deionized water and allow the solution to stand for 10 minutes for full color development. f. Prepare a blank using deionized water instead of the sample and follow the

same procedure. g. Measure the absorbance of the sample against the blank at 533 nm using a spectrophotometer. h. Determine the iron concentration from a calibration curve prepared using standard iron solutions (e.g., 0, 2.0, 4.0, 6.0, 8.0 mg/L).[9]

4. Liquid-Liquid Extraction (Optional, for low concentrations): a. After color development, transfer the solution to a separatory funnel. b. Add 10 mL of n-amyl alcohol and shake vigorously for 1 minute. c. Allow the layers to separate and collect the organic (upper) layer containing the red iron-**bathophenanthroline** complex.[2] d. Measure the absorbance of the organic extract at 536 nm.[2]

Protocol 2: Determination of Non-Heme Iron in Animal Tissues

This protocol is based on a well-established colorimetric assay for animal tissues.[5][10][11]

1. Sample Preparation and Digestion: a. Weigh 10-100 mg of tissue accurately.[5] b. Dry the tissue sample in an incubator at 65°C for 48 hours or using a microwave digestion oven.[5] c. Weigh the dried tissue and place it in a 1.5 mL microcentrifuge tube. d. Prepare an acid mixture of equal parts 3 M hydrochloric acid (HCl) and 10% trichloroacetic acid (TCA). Note: Trichloroacetic acid can be omitted as high correlation is observed with HCl alone.[10] e. Add the acid mixture to the tube (e.g., 1 mL for up to 50 mg of dry tissue). f. Incubate at 65°C for 20 hours to digest the tissue.[5] g. Centrifuge the digest to pellet any undissolved material.

2. Colorimetric Assay (Microplate Format): a. Prepare a chromogen reagent by mixing:

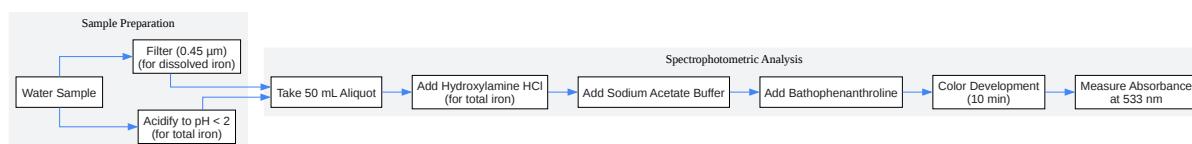
- 1 volume of 0.1% (w/v) **bathophenanthroline** in 50% (v/v) ethanol.
- 1 volume of 1% (w/v) thioglycolic acid.
- 20 volumes of saturated sodium acetate. b. In a 96-well plate, add a suitable volume of the supernatant from the digested sample (e.g., 50 µL). c. Add the chromogen reagent to each well (e.g., 200 µL). d. Incubate at room temperature for 15 minutes.[5] e. Measure the absorbance at 535 nm using a microplate reader against a deionized water reference.[5] f. Quantify the non-heme iron concentration using a calibration curve prepared from iron standards.

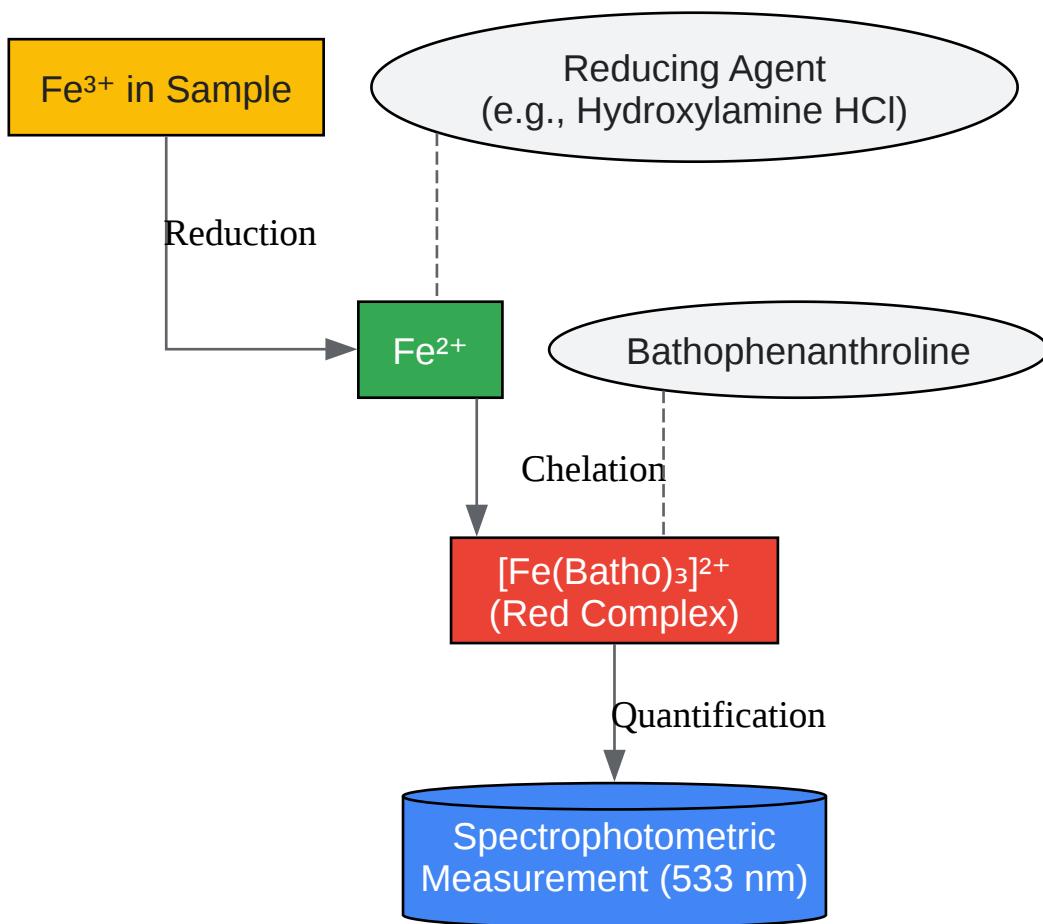
Protocol 3: Determination of Iron in Pharmaceutical Tablets

This protocol describes the analysis of iron content in commercial iron-containing tablets.[12] [13]

1. Sample Preparation and Digestion: a. Weigh and finely powder one tablet. b. Accurately weigh a portion of the powder equivalent to a known amount of iron and transfer it to a beaker or conical flask. c. Add 50 mL of 6 N HCl and boil for 15-30 minutes.[12][13] d. Cool the solution to room temperature and filter it into a 1000 mL volumetric flask. e. Dilute to the mark with distilled water.
2. Analysis: a. Pipette an aliquot of the digested sample solution into a 100 mL volumetric flask. b. Add 1 mL of hydroxylamine hydrochloride solution (10% w/v) and mix.[13] c. Add 10 mL of sodium acetate buffer solution and 2 mL of 1,10-phenanthroline solution (a close analog to **bathophenanthroline**, for which this specific protocol is detailed) and mix.[13] d. Dilute to the mark with distilled water and allow 10 minutes for color development. e. Measure the absorbance at the wavelength of maximum absorbance (around 510 nm for the 1,10-phenanthroline complex) against a reagent blank.[12] f. Calculate the iron concentration based on a standard calibration curve.

Visualizations





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